Chanoclavine
Chanoclavine
Chanoclavine-I is an organic tricyclic compound that is 1,3,4,5-tetrahydrobenzo[cd]indole which is substituted at position 4 by a methylamino group and at position 5 by a 3-hydroxy-2-methylprop-1-en-1-yl group (the 4R,5R,E diastereoisomer). It is a precursor of the tetracyclic ergolines agroclavine, elymoclavine and lysergic acid amide. It is an ergot alkaloid, a benzoindole, a secondary amino compound, a primary alcohol and an organic tricyclic compound. It is a conjugate base of a chanoclavine-I(1+).
Brand Name:
Vulcanchem
CAS No.:
2390-99-0
VCID:
VC21087946
InChI:
InChI=1S/C16H20N2O/c1-10(9-19)6-13-12-4-3-5-14-16(12)11(8-18-14)7-15(13)17-2/h3-6,8,13,15,17-19H,7,9H2,1-2H3/b10-6+/t13-,15-/m1/s1
SMILES:
CC(=CC1C(CC2=CNC3=CC=CC1=C23)NC)CO
Molecular Formula:
C16H20N2O
Molecular Weight:
256.34 g/mol
Chanoclavine
CAS No.: 2390-99-0
Cat. No.: VC21087946
Molecular Formula: C16H20N2O
Molecular Weight: 256.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Chanoclavine-I is an organic tricyclic compound that is 1,3,4,5-tetrahydrobenzo[cd]indole which is substituted at position 4 by a methylamino group and at position 5 by a 3-hydroxy-2-methylprop-1-en-1-yl group (the 4R,5R,E diastereoisomer). It is a precursor of the tetracyclic ergolines agroclavine, elymoclavine and lysergic acid amide. It is an ergot alkaloid, a benzoindole, a secondary amino compound, a primary alcohol and an organic tricyclic compound. It is a conjugate base of a chanoclavine-I(1+). |
|---|---|
| CAS No. | 2390-99-0 |
| Molecular Formula | C16H20N2O |
| Molecular Weight | 256.34 g/mol |
| IUPAC Name | (E)-2-methyl-3-[(4R,5R)-4-(methylamino)-1,3,4,5-tetrahydrobenzo[cd]indol-5-yl]prop-2-en-1-ol |
| Standard InChI | InChI=1S/C16H20N2O/c1-10(9-19)6-13-12-4-3-5-14-16(12)11(8-18-14)7-15(13)17-2/h3-6,8,13,15,17-19H,7,9H2,1-2H3/b10-6+/t13-,15-/m1/s1 |
| Standard InChI Key | SAHHMCVYMGARBT-HEESEWQSSA-N |
| Isomeric SMILES | C/C(=C\[C@H]1[C@@H](CC2=CNC3=CC=CC1=C23)NC)/CO |
| SMILES | CC(=CC1C(CC2=CNC3=CC=CC1=C23)NC)CO |
| Canonical SMILES | CC(=CC1C(CC2=CNC3=CC=CC1=C23)NC)CO |
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